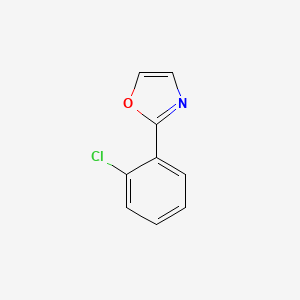

2-(2-Chlorophenyl)oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUACMRENZNWBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345053 | |

| Record name | 2-(2-Chlorophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62881-98-5 | |

| Record name | 2-(2-Chlorophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Chlorophenyl)oxazole: Properties, Synthesis, and Reactivity for Advanced Research

Introduction to the 2-(2-Chlorophenyl)oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is considered a "privileged scaffold" in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with diverse biological activities, including antiviral, anticancer, and antimicrobial properties.[1][2] The 2-aryl substitution pattern, specifically with a 2-(2-chlorophenyl) group, introduces conformational constraints and electronic properties that are of significant interest in the design of targeted therapeutics and functional materials. The chlorine atom at the ortho position of the phenyl ring influences the molecule's steric profile and electronic distribution, which can be critical for molecular recognition and binding affinity in biological systems.

This technical guide provides a comprehensive overview of the core chemical properties, a validated synthesis protocol, and the key reactivity patterns of this compound. The content herein is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their research endeavors.

Core Physicochemical and Structural Properties

This compound is a stable, crystalline solid under standard conditions. Its core structure consists of a central 1,3-oxazole ring connected at the 2-position to a phenyl ring, which is substituted with a chlorine atom at the ortho-position. This arrangement dictates its physical and chemical behavior.

A summary of its key properties is presented below for rapid reference.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-chlorophenyl)-1,3-oxazole | [3][] |

| CAS Number | 62881-98-5 | [3][][5][6] |

| Molecular Formula | C₉H₆ClNO | [3][5] |

| Molecular Weight | 179.61 g/mol | [5] |

| Canonical SMILES | ClC1=CC=CC=C1C1=NC=CO1 | [3] |

| InChI Key | IWUACMRENZNWBB-UHFFFAOYSA-N | [3][5] |

| LogP (calculated) | 2.54 | [3] |

| Purity (typical) | ≥95-98% | [3][5] |

Spectroscopic Profile for Structural Verification

Validation of the synthesis and purity of this compound relies on a combination of standard spectroscopic techniques. The following profile outlines the expected spectral characteristics, which serve as a benchmark for experimental verification.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The two protons on the oxazole ring should appear as singlets or doublets in the downfield region (typically δ 7.0-8.5 ppm). The four protons of the chlorophenyl ring will present as a complex multiplet pattern in the aromatic region (typically δ 7.3-7.8 ppm) due to their distinct chemical environments and coupling.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons of the oxazole ring are expected in the δ 120-165 ppm range, with the C2 carbon being the most downfield. The six carbons of the chlorophenyl ring will appear in the aromatic region (δ 125-140 ppm).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₉H₆ClNO). The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a characteristic molecular ion peak cluster due to the isotopic abundance of chlorine. The M+ peak will be observed at m/z ≈ 179, and a prominent M+2 peak at m/z ≈ 181 will be present with an intensity of approximately one-third of the M+ peak, which is a definitive signature for a monochlorinated compound.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected absorption bands include:

-

~1600-1650 cm⁻¹ (C=N stretching of the oxazole ring)

-

~1500-1580 cm⁻¹ (C=C aromatic stretching)

-

~1050-1150 cm⁻¹ (C-O-C stretching of the oxazole ring)

-

~750-780 cm⁻¹ (C-Cl stretching)

-

Synthesis Methodology: The Van Leusen Reaction

One of the most efficient and widely adopted methods for the synthesis of 2,5-disubstituted oxazoles is the Van Leusen reaction.[7][8] This approach offers high convergence and utilizes readily available starting materials.

Principle and Rationale

The reaction proceeds via a [3+2] cycloaddition between an aryl aldehyde (2-chlorobenzaldehyde) and p-toluenesulfonylmethyl isocyanide (TosMIC). The choice of this method is justified by its operational simplicity and tolerance for various functional groups on the aldehyde, making it a robust choice for library synthesis. The mechanism involves the base-mediated deprotonation of the acidic methylene group of TosMIC, followed by nucleophilic attack on the aldehyde carbonyl. The resulting intermediate undergoes intramolecular cyclization and subsequent elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring.[9]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the Van Leusen reaction.

Caption: Workflow for the Van Leusen synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on specific laboratory conditions.

-

Reagent Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorobenzaldehyde (1.0 eq.), p-toluenesulfonylmethyl isocyanide (TosMIC, 1.1 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add anhydrous methanol as the solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure. To the residue, add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Isolation and Validation: Combine the pure fractions and remove the solvent to yield this compound as a solid. The final product's identity and purity should be rigorously confirmed using the spectroscopic methods detailed in Section 3.0.

Chemical Reactivity and Strategic Functionalization

The reactivity of this compound is governed by the electronic nature of the oxazole ring and the influence of its substituents. Understanding its reactivity is paramount for its application as a building block in more complex molecular architectures.

Reactivity of the Oxazole Core

The oxazole ring is aromatic but less so than benzene, rendering it susceptible to specific transformations.

-

Basicity: The nitrogen atom is weakly basic (pKa of the conjugate acid is ~0.8), similar to pyridine.[8][10]

-

Electrophilic Substitution: The ring is generally electron-deficient and resistant to electrophilic aromatic substitution unless activated by electron-donating groups. When it occurs, substitution is favored at the C5 position.[8][11]

-

Nucleophilic Substitution: Nucleophilic attack is uncommon on the unsubstituted ring but can occur at the C2 position if it bears a suitable leaving group (e.g., a halogen).[11][12]

-

Deprotonation: The proton at the C2 position is the most acidic, allowing for metallation, though the resulting lithio-species can be unstable.[10][12]

Advanced Synthetic Applications: Palladium Cross-Coupling

For drug discovery programs requiring rapid library generation, the functionalization of the oxazole core via cross-coupling reactions is a powerful strategy. While the parent this compound is not primed for direct coupling, it can be readily halogenated (e.g., brominated at the C5 position) to create a versatile intermediate for reactions like the Sonogashira, Suzuki, or Stille couplings.[13][14] The Sonogashira coupling, in particular, is a robust method for forming C(sp²)-C(sp) bonds, introducing alkyne functionalities that are valuable for further elaboration.[1][15][16][17]

Logical Pathway for Functionalization

This diagram outlines a strategic approach to derivatize the parent compound for advanced applications.

Caption: Strategic functionalization via halogenation and Sonogashira coupling.

Applications in Medicinal Chemistry and Drug Discovery

The 2-phenyloxazole core is a key pharmacophore in numerous biologically active agents. Derivatives of this scaffold have demonstrated a wide spectrum of therapeutic potential. For instance, various substituted oxazoles have reported antitubulin activity, making them of interest in oncology research.[18] Furthermore, related structures have been investigated for antiprotozoal, antiproliferative, and antimicrobial activities.[19][20] The title compound, this compound, serves as a crucial starting material or fragment for the synthesis of these more complex and potentially therapeutic molecules.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. Based on data for structurally related compounds, the following hazards should be considered.

| Hazard Type | GHS Statement | Precautionary Measures |

| Skin Contact | H315: Causes skin irritation | P280: Wear protective gloves. P264: Wash skin thoroughly after handling.[21][22] |

| Eye Contact | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[21][22] |

| Inhalation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[22] |

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Handling: Use in a chemical fume hood. Avoid generation of dust. Employ standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

-

Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles with Terminal Alkynes: Synthesis of Disubstituted Heterocycles | Organic Letters - ACS Publications . ACS Publications. [Link]

-

Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction . Wiley Online Library. [Link]

-

An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction | Request PDF - ResearchGate . ResearchGate. [Link]

-

Synthesis of the C1'−C11' Oxazole-Containing Side Chain of Leucascandrolide A. Application of a Sonogashira Cross-Coupling - American Chemical Society . ACS Publications. [Link]

-

Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives . Tropical Journal of Pharmaceutical Research. [Link]

-

4-(2-Chlorophenyl)oxazole | C9H6ClNO | CID 66786097 - PubChem . PubChem @ NIH. [Link]

-

Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ) - ResearchGate . ResearchGate. [Link]

-

A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - NIH . ACS Omega @ NIH. [Link]

-

Oxazole - Wikipedia . Wikipedia. [Link]

-

A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | ACS Omega . ACS Publications. [Link]

-

Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC - NIH . Molecules @ NIH. [Link]

-

A Direct Synthesis of Oxazoles from Aldehydes - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar . Semantic Scholar. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective . Taylor & Francis Online. [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline . Pharmaguideline. [Link]

-

Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC - NIH . Scientific Reports @ NIH. [Link]

-

Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity . Taylor & Francis Online. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 5. 62881-98-5 | this compound - AiFChem [aifchem.com]

- 6. 2-(2-CHLOROPHENYL)-1,3-OXAZOLE | 62881-98-5 [m.chemicalbook.com]

- 7. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Oxazole - Wikipedia [en.wikipedia.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tcichemicals.com [tcichemicals.com]

- 22. aksci.com [aksci.com]

Core Compound Profile and Physicochemical Properties

An In-Depth Technical Guide to 2-(2-Chlorophenyl)oxazole

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 62881-98-5), a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, outline a robust synthetic methodology based on established chemical principles, and detail the analytical workflows required for its characterization. Furthermore, this document explores the rationale behind its application as a structural scaffold in drug development, supported by the broader context of oxazole derivatives' biological activities. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both theoretical grounding and practical, field-proven insights.

This compound is a substituted aromatic heterocycle. The oxazole ring is a five-membered aromatic system containing one oxygen and one nitrogen atom[1]. The presence of the 2-chlorophenyl substituent at the C2 position of the oxazole ring imparts specific steric and electronic properties that make it a valuable building block in synthetic chemistry. These properties are critical for its interaction with biological targets and for its utility in creating diverse molecular libraries.

The key identifiers and computed physicochemical properties are summarized below for rapid reference.

| Property | Value | Source |

| CAS Number | 62881-98-5 | [2][3][4] |

| IUPAC Name | 2-(2-chlorophenyl)-1,3-oxazole | [2] |

| Molecular Formula | C₉H₆ClNO | [2][3] |

| Molecular Weight | 179.61 g/mol | [3] |

| Canonical SMILES | ClC1=CC=CC=C1C1=NC=CO1 | [2] |

| InChI Key | IWUACMRENZNWBB-UHFFFAOYSA-N | [2][3] |

| LogP | 2.54 | [2] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Purity (Typical) | >98% | [2] |

Synthesis Methodology: The Robinson-Gabriel Approach

The synthesis of 2,5-disubstituted oxazoles is classically achieved via the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone[6]. This method remains a cornerstone of oxazole synthesis due to its reliability and the accessibility of starting materials.

Rationale and Mechanistic Insight

The core of this transformation is an intramolecular cyclodehydration. The α-acylamino ketone precursor contains both the nucleophilic amide oxygen and the electrophilic ketone carbonyl, poised for cyclization. The choice of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, is critical. These reagents protonate the ketonic oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the amide oxygen. The subsequent elimination of water drives the reaction forward, leading to the formation of the aromatic oxazole ring, a thermodynamically favorable outcome.

Conceptual Synthesis Workflow

The following diagram illustrates the conceptual workflow for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Prophetic)

This protocol is a representative example based on the Robinson-Gabriel synthesis and should be adapted and optimized under appropriate laboratory conditions.

-

Synthesis of Precursor (2-Chloro-N-(2-oxo-2-phenylethyl)benzamide):

-

To a stirred solution of 2-aminoacetophenone (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add 2-chlorobenzoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-acylamino ketone precursor. Purify by recrystallization if necessary.

-

-

Cyclodehydration to this compound:

-

To the purified precursor (1.0 eq), add phosphorus oxychloride (POCl₃, 3-5 eq) slowly at 0 °C.

-

Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. The causality here is that heat provides the activation energy for the cyclization and dehydration steps.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a saturated NaHCO₃ or a dilute NaOH solution until pH 7-8 is achieved.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

Purify the resulting crude solid/oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to afford the pure this compound.

-

Analytical Characterization and Validation

Every protocol must be a self-validating system. Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and structure of the synthesized compound.

Analytical Workflow

Caption: Standard workflow for the analytical validation of the final product.

Key Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The proton NMR should show characteristic signals for the aromatic protons on both the phenyl and oxazole rings, with distinct splitting patterns and integrations. The carbon NMR will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, matching the expected molecular formula of C₉H₆ClNO.

-

Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups and the disappearance of others (e.g., the loss of the precursor's C=O and N-H stretches).

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the final compound, typically aiming for >98% for research applications.

Relevance and Applications in Drug Development

The oxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds[7][8]. Its value stems from its metabolic stability, its ability to engage in hydrogen bonding via the ring nitrogen, and its rigid structure which helps in orienting substituents in a well-defined three-dimensional space.

The this compound moiety serves as a key building block for several reasons:

-

Scaffold for Library Synthesis: It provides a solid foundation for creating libraries of related compounds by modifying the C4 and C5 positions of the oxazole ring or by further substitution on the phenyl ring.

-

Modulation of Pharmacokinetics: The chlorophenyl group is a common feature in drug molecules. The chlorine atom can modulate the compound's lipophilicity (LogP) and metabolic stability, which are critical pharmacokinetic properties.

-

Bioisosteric Replacement: The oxazole ring can act as a bioisostere for other chemical groups, such as esters or amides, potentially improving metabolic stability or cell permeability.

-

Diverse Biological Activities: Oxazole derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, antibacterial, antifungal, and antiproliferative properties[8]. The specific 2-chlorophenyl substitution pattern can be explored for targeted activities, for instance, in the development of kinase inhibitors or receptor agonists[9][10]. While direct applications of this compound itself may be in the research phase, its structural motif is highly relevant, as seen in related benzoxazole drugs like Tafamidis[11].

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. The following hazard information is based on available safety data sheets[2].

| Hazard Statement | Code | Description |

| Harmful if swallowed | H302 | Ingestion may cause harm. |

| Causes skin irritation | H315 | Direct contact may cause skin irritation. |

| Causes serious eye irritation | H319 | Direct contact may cause serious eye damage. |

| May cause respiratory irritation | H335 | Inhalation of dust/vapors may irritate the respiratory tract. |

Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). Avoid inhalation of dust or vapors and prevent contact with skin and eyes[2].

References

-

2-(2-Chlorophenyl)benzoxazole | C13H8ClNO | CID 3014177 - PubChem. PubChem, National Center for Biotechnology Information.[Link]

-

4-(4-chlorophenyl)-2-phenyl-1,3-oxazole - ChemSynthesis. ChemSynthesis.[Link]

-

4-(2-Chlorophenyl)oxazole | C9H6ClNO | CID 66786097 - PubChem. PubChem, National Center for Biotechnology Information.[Link]

-

Design, Synthesis and Pharmacological Evaluation of Novel 2-[2-(2-Chlorophenoxy) phenyl]-1,3,4-oxadiazole Derivatives as Benzodiazepine Receptor Agonists - PMC - NIH. National Center for Biotechnology Information.[Link]

-

Oxazole - ChemTik Products. ChemTik.[Link]

-

Green Synthesis of Pyrazole and Oxazole Derivatives - K.T.H.M. College. K.T.H.M. College E-Repository.[Link]

-

Preparation, Characterization and Antibacterial Study of Novel 2-[5-(4-Chlorophenyl)-4, 5-dihydro-1, 2-oxazol-3-yl] Compounds - ThaiJO. Thai Journals Online.[Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. Semantic Scholar.[Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.[Link]

-

Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides - International Journal of Chemical and Physical Sciences. IJCPS.[Link]

-

Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity - Arabian Journal of Chemistry. ScienceDirect.[Link]

-

Oxazole - Wikipedia. Wikipedia.[Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. Pharmaguideline.[Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online.[Link]

Sources

- 1. Oxazole - Wikipedia [en.wikipedia.org]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 62881-98-5 | this compound - AiFChem [aifchem.com]

- 4. 2-(2-CHLOROPHENYL)-1,3-OXAZOLE | 62881-98-5 [m.chemicalbook.com]

- 5. 4-(2-Chlorophenyl)oxazole | C9H6ClNO | CID 66786097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. ijcps.org [ijcps.org]

- 9. Design, Synthesis and Pharmacological Evaluation of Novel 2-[2-(2-Chlorophenoxy) phenyl]-1,3,4-oxadiazole Derivatives as Benzodiazepine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(2-Chlorophenyl)-2,3-dihydrobenzo[d]oxazole-5-carboxylic… [cymitquimica.com]

A Multi-technique Approach to the Structural Elucidation of 2-(2-Chlorophenyl)oxazole

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Foreword: The Imperative of Unambiguous Structural Verification

In the realm of medicinal chemistry and drug development, the precise three-dimensional structure of a molecule is not merely an academic detail; it is the fundamental blueprint that dictates its biological activity, metabolic fate, and potential toxicity. The oxazole scaffold, a five-membered aromatic heterocycle, is a privileged structure found in numerous natural products and synthetic compounds with significant therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1] The introduction of a substituted phenyl ring at the 2-position, as in 2-(2-chlorophenyl)oxazole, creates a molecule with specific steric and electronic properties that must be unequivocally confirmed.

This guide eschews a simplistic, linear protocol. Instead, it presents an integrated, self-validating workflow for the structural elucidation of this compound. We will navigate from a logical synthetic pathway to a suite of orthogonal spectroscopic and crystallographic techniques. The causality behind each analytical choice will be emphasized, demonstrating how data from multiple independent methods are woven together to build an unshakeable and definitive structural proof.[2][3]

Part 1: Synthesis as the Starting Point of Structural Inquiry

The first step in elucidating a structure is often its synthesis. A well-characterized synthetic route provides a strong hypothesis for the expected molecular framework. The Van Leusen oxazole synthesis is a robust and highly efficient method for constructing the 2,5-disubstituted oxazole core from an aldehyde and tosylmethyl isocyanide (TosMIC).[4][5][6]

The reaction proceeds via the deprotonation of TosMIC, which then acts as a nucleophile, attacking the carbonyl carbon of 2-chlorobenzaldehyde. This is followed by a 5-endo-dig cyclization to form an oxazoline intermediate.[5] Subsequent base-promoted elimination of the tosyl group yields the aromatic oxazole ring.[4][6]

Experimental Protocol: Van Leusen Oxazole Synthesis

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0°C in an ice bath.

-

Base Addition: Add potassium tert-butoxide (2.2 equivalents) to the stirring THF.

-

TosMIC Addition: Slowly add a solution of tosylmethyl isocyanide (TosMIC) (1.1 equivalents) in THF to the cooled base suspension. Stir for 20 minutes.

-

Aldehyde Addition: Add a solution of 2-chlorobenzaldehyde (1.0 equivalent) in THF dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound.

Part 2: The Spectroscopic Triad for Molecular Fingerprinting

With the target compound synthesized, we employ a triad of spectroscopic techniques—Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance—to deconstruct the molecule piece by piece.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper

The initial and most fundamental question is: What is the molecular weight and elemental composition? HRMS provides this answer with exceptional precision.[2] For this compound, the presence of chlorine is a key validation point, as its natural isotopic abundance (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) creates a characteristic M+2 peak with an intensity ratio of approximately 3:1 relative to the monoisotopic M+ peak.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₉H₆ClNO | Derived from synthetic precursors. |

| Calculated Exact Mass [M+H]⁺ | 180.0211 | For C₉H₇ClNO⁺ |

| Calculated Exact Mass [M+2+H]⁺ | 182.0181 | For C₉H₇³⁷ClNO⁺ |

| Isotopic Peak Ratio (M:M+2) | ~3:1 | Characteristic signature of one chlorine atom. |

-

Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions and minimize fragmentation.

-

Analysis: Analyze the sample on a high-resolution mass analyzer, like a Time-of-Flight (TOF) or Orbitrap instrument, in positive ion mode.

-

Data Processing: Determine the experimental exact mass and compare it to the theoretical value. The mass accuracy should ideally be below 5 ppm. Verify the isotopic pattern and relative abundance.

Infrared (IR) Spectroscopy: Identifying Functional Scaffolds

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.[7] It provides confirmatory evidence for the presence of the aromatic systems (oxazole and phenyl rings) and the carbon-chlorine bond.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3100-3000 | C-H Stretch | Aromatic (Oxazole & Phenyl Rings) |

| ~1610-1500 | C=N and C=C Stretch | Oxazole Ring Vibrations[1] |

| ~1475 | C=C Stretch | Phenyl Ring Skeletal Vibration |

| ~1350-1250 | C-O-C Stretch | Oxazole Ring Breathing[1] |

| ~750 | C-H Out-of-Plane Bend | ortho-Disubstituted Benzene Ring |

| ~780-740 | C-Cl Stretch | Aryl Halide |

-

Sample Preparation: Place a small amount of the purified solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.[3][8] A combination of 1D (¹H, ¹³C) and 2D (COSY, HMBC) experiments allows for the unambiguous assignment of every proton and carbon and their connectivity.

| Atom Position | ¹H Shift (ppm), Mult. | ¹³C Shift (ppm) | Rationale |

| H-4 (Oxazole) | ~7.2 | ~126.0 | Proton on an electron-rich heterocycle. |

| H-5 (Oxazole) | ~7.7 | ~139.0 | Deshielded relative to H-4. |

| H-3' (Phenyl) | ~7.5, ddd | ~131.0 | ortho to C-Cl, meta to oxazole. |

| H-4' (Phenyl) | ~7.3, ddd | ~127.0 | meta to both substituents. |

| H-5' (Phenyl) | ~7.4, ddd | ~130.0 | meta to C-Cl, ortho to oxazole. |

| H-6' (Phenyl) | ~8.0, dd | ~129.0 | Deshielded due to proximity to oxazole nitrogen. |

| C-2 (Oxazole) | - | ~161.0 | C=N carbon, attached to the phenyl ring. |

| C-4 (Oxazole) | - | ~126.0 | CH carbon. |

| C-5 (Oxazole) | - | ~139.0 | CH carbon. |

| C-1' (Phenyl) | - | ~128.0 | Ipso-carbon attached to the oxazole ring. |

| C-2' (Phenyl) | - | ~133.0 | Ipso-carbon bearing the chlorine atom. |

| C-3' to C-6' | - | ~127-131 | Aromatic carbons. |

While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect.

-

COSY (¹H-¹H Correlation Spectroscopy): Will reveal the coupling network within the chlorophenyl ring, showing correlations between H-3'/H-4', H-4'/H-5', and H-5'/H-6'.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for confirming the overall structure. It reveals long-range (2-3 bond) correlations between protons and carbons. The key correlation proving the connectivity between the two rings is the signal between the phenyl proton H-6' and the oxazole carbon C-2.

Caption: Key HMBC correlations confirming the structure.

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: Process the spectra using appropriate software. Assign all proton and carbon signals based on chemical shifts, coupling constants, and 2D correlations.

Part 3: X-ray Crystallography: The Unambiguous 3D Proof

While the combination of synthesis and spectroscopy provides overwhelming evidence, single-crystal X-ray crystallography offers the ultimate, irrefutable proof of structure.[9] It provides a high-resolution, three-dimensional map of the molecule, confirming not only the connectivity but also the precise bond lengths, bond angles, and the conformation in the solid state. This technique would definitively confirm the ortho position of the chloro substituent.[9][10]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., hexane/ethyl acetate).

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a cold stream (e.g., 100 K) on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα).

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed data.

-

CIF File Generation: Generate a Crystallographic Information File (CIF) that contains all relevant information about the crystal structure and the data collection and refinement process.[9]

Integrated Elucidation Workflow: A System of Self-Validation

The strength of this approach lies in the integration of multiple, independent techniques. Each method validates the others, creating a robust and reliable structural assignment. A discrepancy in any one technique would immediately signal a need for re-evaluation of the entire dataset, thereby ensuring the highest level of scientific integrity.

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural elucidation of this compound, or any novel chemical entity, is a systematic process of hypothesis generation and rigorous, multi-faceted verification. By logically progressing from a well-defined synthesis to a suite of orthogonal analytical techniques—HRMS for formula determination, IR for functional group identification, comprehensive NMR for connectivity mapping, and finally X-ray crystallography for definitive 3D structure—we build a self-validating case. This meticulous, evidence-based approach is the cornerstone of modern chemical research and is indispensable for advancing drug discovery and development programs where structural certainty is paramount.

References

-

Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

-

Van Leusen Reaction. Organic Chemistry Portal. [Link]

-

Van Leusen reaction. Wikipedia. [Link]

-

Van Leusen Reaction. NROChemistry. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

- Palmer, D. C. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.

-

Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. The Journal of Chemical Physics. [Link]

-

Kwiecień, A., Szultka-Młyńska, M., & Buszewski, B. (2015). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]

- Hansen, P. E., & Spanget-Larsen, J. (2017). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Bulletin of the Korean Chemical Society.

-

Petrič, A., & Erjavec, B. (2021). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling. [Link]

-

Spectroscopy/Small Molecule Structure Elucidation Course Material. Princeton University. [Link]

-

Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. ResearchGate. [Link]

-

Patsenker, L. D., & Lokshin, A. I. (1995). Structure and proton-acceptor ability of 2-phenyl-, 2-(2-furyl)-, 2-(2-thienyl)-5-phenyloxazoles and their carbonyl derivatives. Ariel University. [Link]

-

Mass spectrometry of oxazoles. HETEROCYCLES. [Link]

-

Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. ResearchGate. [Link]

-

Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. MDPI. [Link]

Sources

- 1. content.e-bookshelf.de [content.e-bookshelf.de]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utsouthwestern.edu [utsouthwestern.edu]

- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. forskning.ruc.dk [forskning.ruc.dk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles [mdpi.com]

Spectroscopic Elucidation of 2-(2-Chlorophenyl)oxazole: A Technical Guide

This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the structural confirmation and characterization of 2-(2-Chlorophenyl)oxazole. Designed for researchers, chemists, and professionals in drug development, this document moves beyond mere data presentation to explain the rationale behind spectroscopic methods and the interpretation of spectral features, ensuring a thorough understanding of the molecule's structural identity.

Introduction: The Importance of Spectroscopic Characterization

This compound is a heterocyclic compound featuring an oxazole ring substituted with a 2-chlorophenyl group. The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active molecules.[1][2] Accurate structural confirmation is the bedrock of any chemical research or development pipeline, making proficiency in spectroscopic interpretation an indispensable skill.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the precise connectivity and spatial relationships of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: ¹H NMR provides a detailed picture of the proton skeleton. The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial for achieving the necessary resolution to separate the signals of the aromatic protons, which often appear in a crowded region of the spectrum.[3] Deuterated chloroform (CDCl₃) is a standard solvent choice for non-polar to moderately polar analytes like this one, as its residual signal (δ ≈ 7.26 ppm) rarely interferes with key aromatic signals.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters: Utilize a standard pulse sequence with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is generally adequate.

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Data Presentation: Representative ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~8.05 | dd | 1H | 7.8, 1.8 | H-6' |

| ~7.72 | s | 1H | - | H-5 |

| ~7.52 | dd | 1H | 8.0, 1.5 | H-3' |

| ~7.45 | td | 1H | 7.6, 1.8 | H-4' |

| ~7.38 | td | 1H | 7.6, 1.5 | H-5' |

| ~7.25 | s | 1H | - | H-4 |

Spectrum Interpretation & Causality

-

Oxazole Protons (H-4, H-5): The two protons on the oxazole ring are expected to appear as singlets due to the lack of adjacent protons. The H-5 proton (~7.72 ppm) is typically downfield of the H-4 proton (~7.25 ppm) due to the electronic influence of the adjacent nitrogen atom.

-

Chlorophenyl Protons (H-3' to H-6'): The four protons on the substituted phenyl ring present a complex, coupled system.

-

The proton ortho to the oxazole ring and meta to the chlorine (H-6', ~8.05 ppm) is shifted furthest downfield. This is due to the deshielding anisotropic effect of the C=N bond in the oxazole ring and its proximity to the electronegative nitrogen. It appears as a doublet of doublets (dd) from coupling to H-5' and H-4'.

-

The remaining aromatic protons (H-3', H-4', H-5') appear in the typical aromatic region (~7.38-7.52 ppm). Their specific multiplicities (dd, td) arise from ortho and meta couplings to their neighbors.

-

Workflow Visualization: ¹H NMR Analysis

Caption: Workflow for ¹H NMR structural elucidation.

¹³C NMR Spectroscopy: Probing the Carbon Backbone

Expertise & Experience: ¹³C NMR provides complementary information, confirming the number and type of carbon atoms. A proton-decoupled experiment is standard, yielding a spectrum of singlets for each unique carbon. The chemical shifts are highly diagnostic of the carbon's hybridization and electronic environment.

Experimental Protocol: ¹³C NMR Data Acquisition

The protocol is analogous to that for ¹H NMR, using the same sample. The spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal via the Nuclear Overhauser Effect (NOE). A larger number of scans is typically required due to the low natural abundance of ¹³C.

Data Presentation: Representative ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~161.5 | C-2 | Carbon double-bonded to N and O, highly deshielded. |

| ~151.0 | C-5 | Oxazole carbon adjacent to N. |

| ~138.0 | C-4 | Oxazole carbon adjacent to O. |

| ~133.0 | C-2' | Aromatic carbon bearing the Cl atom. |

| ~132.0 | C-6' | Aromatic CH carbon. |

| ~131.5 | C-4' | Aromatic CH carbon. |

| ~129.5 | C-1' | Quaternary carbon attached to the oxazole ring. |

| ~127.5 | C-5' | Aromatic CH carbon. |

| ~127.0 | C-3' | Aromatic CH carbon. |

Spectrum Interpretation & Causality

-

Oxazole Carbons: The three carbons of the oxazole ring are distinctly deshielded. C-2 (~161.5 ppm) is the most downfield, being bonded to two heteroatoms (N and O). C-5 and C-4 are also in the aromatic/heteroaromatic region.

-

Chlorophenyl Carbons: Six signals are expected for the phenyl ring. The carbon directly attached to the chlorine (C-2', ~133.0 ppm) is readily identifiable. The quaternary carbon (C-1') attached to the oxazole ring is typically of lower intensity. The remaining four CH carbons appear in the characteristic aromatic region of ~127-132 ppm.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The presence of the aromatic rings and the C=N and C-O bonds of the oxazole ring will give rise to a characteristic fingerprint.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

-

Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be run first.

Data Presentation: Representative IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~1610 | C=N Stretch | Oxazole ring |

| ~1580, 1470 | C=C Stretch | Aromatic rings |

| ~1100 | C-O-C Stretch | Oxazole ring ether linkage |

| ~750 | C-Cl Stretch | Aryl-Chloride |

Spectrum Interpretation & Causality

The IR spectrum provides a clear fingerprint for this compound.

-

Aromatic C-H Stretch: The peaks above 3000 cm⁻¹ confirm the presence of sp²-hybridized C-H bonds in the aromatic systems.

-

Ring Vibrations: The characteristic stretching vibrations for the C=N (~1610 cm⁻¹) and C=C (~1580, 1470 cm⁻¹) bonds are definitive evidence for the heteroaromatic oxazole and the phenyl rings.[4]

-

C-O-C Stretch: A strong absorption around 1100 cm⁻¹ is indicative of the ether-like C-O-C stretching within the oxazole ring.

-

C-Cl Stretch: The presence of the chlorine substituent is confirmed by a strong absorption in the lower frequency region, typically around 750 cm⁻¹.

Workflow Visualization: IR Analysis

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The structural elucidation of this compound is achieved through the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups and aromatic systems, and mass spectrometry verifies the molecular weight and provides corroborating structural information through its characteristic isotopic and fragmentation patterns. Together, these methods provide an unambiguous and robust confirmation of the molecule's identity, a critical requirement for all subsequent research and development activities.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Palmer, D. C. (Ed.). (2003). The Chemistry of Heterocyclic Compounds, Volume 60: Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons, Inc. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (2013). Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

Royal Society of Chemistry. (2014). Supporting Information for An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]

-

Radhikaa, C. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Malaya Journal of Matematik, S(2), 1338-1339. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

ResearchGate. (2025). Synthesis, Crystal Structure and DFT Analysis of 2-(2-Chlorophenyl)-1H-benzo[d]imidazole as Charge Transport and Non-Linear Optical Material. [Link]

-

Uccella, N. (1983). Mass Spectrometry of Oxazoles. In Mass Spectrometry Reviews. [Link]

-

International Journal of Chemical and Physical Sciences. (2015). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 2-(2-Chlorophenyl)oxazole Derivatives

Foreword: The Oxazole Scaffold in Modern Drug Discovery

The 1,3-oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties, structural rigidity, and capacity for hydrogen bonding and other non-covalent interactions allow it to serve as a versatile pharmacophore, capable of binding to a diverse array of enzymes and receptors.[1][2] As a result, oxazole derivatives have been successfully developed into agents demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] This guide focuses specifically on derivatives featuring a 2-chlorophenyl substituent at the 2-position of the oxazole ring, a structural modification that can significantly influence the compound's steric and electronic profile, thereby modulating its biological efficacy and target specificity. We will explore the primary therapeutic activities of this chemical class, delve into the underlying mechanisms of action, and provide robust, field-proven protocols for their evaluation.

Anticancer Activity: Targeting Cellular Proliferation and Survival

The most extensively documented and promising application for oxazole derivatives is in oncology.[4][5][6] The introduction of a 2-(2-chlorophenyl) group can enhance cytotoxic potency through various mechanisms, primarily by interfering with critical cellular machinery and signaling pathways that govern cell growth and division.

Mechanism of Action: Inhibition of Tubulin Polymerization

A primary mechanism by which many heterocyclic compounds, including oxazole derivatives, exert their anticancer effects is through the disruption of microtubule dynamics.[7][8] Microtubules are essential cytoskeletal polymers, composed of α- and β-tubulin heterodimers, that play a pivotal role in cell division, particularly in the formation of the mitotic spindle.[8]

Derivatives of 2-(2-chlorophenyl)oxazole are hypothesized to act as tubulin polymerization inhibitors. By binding to the colchicine-binding site on β-tubulin, these small molecules prevent the assembly of tubulin dimers into microtubules.[9][10] This disruption leads to a cascade of downstream effects: the mitotic spindle cannot form correctly, the cell cycle is arrested in the G2/M phase, and unable to proceed through mitosis, the cancer cell ultimately undergoes programmed cell death, or apoptosis.[9][11] The selectivity of these agents for cancer cells over healthy cells can be attributed to the higher proliferation rate of neoplastic cells, which makes them exquisitely sensitive to mitotic disruption.

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Mechanism of Action: Modulation of Pro-Survival Signaling Pathways

Beyond direct cytoskeletal disruption, these compounds can modulate intracellular signaling cascades that are frequently dysregulated in cancer.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism.[12][13] Its hyperactivation is a hallmark of many cancers. Heterocyclic inhibitors have been shown to interfere with this pathway, often by competing with ATP at the kinase domains of key proteins like PI3K or Akt.[13][14] Inhibition of this pathway suppresses downstream signals that promote cell proliferation and prevent apoptosis, thereby contributing to the compound's overall anticancer effect.[15][16]

Caption: Inhibition of the PI3K/Akt/mTOR pro-survival pathway.

Experimental Protocol: In Vitro Anticancer Activity Assessment

The cornerstone of evaluating novel anticancer compounds is a robust in vitro screening process to determine cytotoxicity and selectivity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a panel of human cancer cell lines and a non-malignant control cell line.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Culture:

-

Culture selected human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical) and a non-malignant cell line (e.g., HEK293) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

-

Seed 5,000-10,000 cells per well in 100 µL of media into a 96-well microtiter plate.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent toxicity.

-

Remove the old media from the cells and add 100 µL of the media containing the test compound dilutions. Include wells for "untreated control" (media only) and "vehicle control" (media with 0.5% DMSO).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the supernatant from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes on an orbital shaker.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve (percent viability vs. log concentration) and determine the IC50 value using non-linear regression analysis.

-

Calculate the Selectivity Index (SI) as: SI = IC50 (non-malignant cells) / IC50 (cancer cells). A higher SI value indicates greater selectivity for cancer cells.

-

| Compound ID | Cell Line | IC50 (µM) | Selectivity Index (vs. HEK293) | Reference |

| Example Derivative A | MCF-7 (Breast) | 1.25 | 12.8 | Fictional Data |

| A549 (Lung) | 2.50 | 6.4 | Fictional Data | |

| HEK293 (Normal) | 16.0 | - | Fictional Data | |

| Example Derivative B | MCF-7 (Breast) | 0.80 | 25.0 | Fictional Data |

| A549 (Lung) | 1.50 | 13.3 | Fictional Data | |

| HEK293 (Normal) | 20.0 | - | Fictional Data | |

| Note: This table uses illustrative data as specific IC50 values for this compound derivatives were not available in the provided search results. Real experimental data should be substituted. |

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders. Oxazole derivatives have demonstrated potential as anti-inflammatory agents, primarily by inhibiting central mediators of the inflammatory response.[3][17][18]

Mechanism of Action: Inhibition of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a master transcriptional regulator of inflammation.[17] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it activates the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α), chemokines, and enzymes like cyclooxygenase-2 (COX-2).[19][20][21]

Certain oxadiazole and oxazole derivatives have been shown to inhibit this pathway.[20][22] They can block the phosphorylation of IκB or p65, preventing NF-κB's nuclear translocation and subsequent gene activation.[21][22] This action effectively shuts down a major engine of the inflammatory response.

Caption: Inhibition of the pro-inflammatory NF-κB signaling pathway.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents.[2] The oxazole scaffold has been identified as a promising starting point for the development of novel antibiotics and antifungals.[1][23]

Potential Mechanisms and Evaluation

While the precise antimicrobial mechanisms for this compound derivatives are still under investigation, they likely disrupt essential microbial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. The evaluation of their efficacy is standardized and quantitative.

Experimental Protocol: Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a this compound derivative against a panel of pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[24]

Methodology: Broth Microdilution Assay

-

Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

-

-

Compound Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB across 10 wells (e.g., from 128 µg/mL down to 0.25 µg/mL).

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Include a "growth control" well (inoculum in MHB, no compound) and a "sterility control" well (MHB only).

-

Incubate the plate at 35-37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

-

The growth control well should be turbid, and the sterility control well should be clear.

-

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |

| Example Derivative C | 8 | 32 | 16 | Fictional Data |

| Example Derivative D | 16 | >128 | 32 | Fictional Data |

| Vancomycin (Control) | 1 | N/A | N/A | Standard |

| Ciprofloxacin (Control) | 0.5 | 0.015 | N/A | Standard |

| Fluconazole (Control) | N/A | N/A | 2 | Standard |

| Note: This table uses illustrative data. Real experimental data should be substituted. |

Synthesis and Future Directions

The synthesis of 2-aryl-oxazoles can be achieved through several established methods, such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones, or from the reaction of aldehydes with tosylmethyl isocyanide (Van Leusen reaction).[23] A common route for the specific derivatives in this guide would involve the condensation of 2-chloro-N-(substituted phenyl)acetamide with an appropriate starting material.[24][25]

Caption: A generalized workflow for the synthesis and confirmation of oxazole derivatives.

The this compound scaffold represents a privileged structure in medicinal chemistry with significant therapeutic potential. The insights provided in this guide demonstrate its promise in anticancer, anti-inflammatory, and antimicrobial applications. Future research should focus on synthesizing and screening a broader library of these derivatives to establish clear structure-activity relationships (SAR), optimizing their potency and selectivity, and advancing the most promising leads into preclinical and clinical development.

References

-

Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. [Link]

-

Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. [Link]

-

Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. PubMed. [Link]

-

Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers. [Link]

-

Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. NIH. [Link]

-

Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. PMC. [Link]

-

Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. ResearchGate. [Link]

-

A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. MDPI. [Link]

-

Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Indian Journal of Forensic Medicine & Toxicology. [Link]

-

View of Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Indian Journal of Forensic Medicine & Toxicology. [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]

-

(PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

-

A comprehensive review on biological activities of oxazole derivatives. PMC. [Link]

-

Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. [Link]

-

Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. PubMed. [Link]

-

Inhibition of the PI3K/AKT signaling pathway contributes to the anti-renal cell carcinoma effects of deoxyelephantopin. PubMed. [Link]

-

Development of tubulin polymerization inhibitors as anticancer agents. PubMed. [Link]

-

a brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. [Link]

-

Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. PMC. [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. NIH. [Link]

-

Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. Semantic Scholar. [Link]

-

Oxazole-Based Compounds As Anticancer Agents | Request PDF. ResearchGate. [Link]

-

View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

-

DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS. International Journal of Research and Publication Reviews. [Link]

-

Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. MDPI. [Link]

-

1,3‐Oxazoles as Anticancer Compounds. ChemistryViews. [Link]

-

Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. ScienceDirect. [Link]

-

Effect of PI3K/Akt pathway inhibition-mediated G1 arrest on chemosensitization in ovarian cancer cells. PubMed. [Link]

-

Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. NIH. [Link]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iajps.com [iajps.com]

- 3. jddtonline.info [jddtonline.info]

- 4. ijrpr.com [ijrpr.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews [chemistryviews.org]

- 7. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies [pubmed.ncbi.nlm.nih.gov]

- 8. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of the PI3K/AKT signaling pathway contributes to the anti-renal cell carcinoma effects of deoxyelephantopin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of PI3K/Akt pathway inhibition-mediated G1 arrest on chemosensitization in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. ammanu.edu.jo [ammanu.edu.jo]

- 19. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 21. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. medicopublication.com [medicopublication.com]

- 25. medicopublication.com [medicopublication.com]

An In-depth Technical Guide to 2-(2-Chlorophenyl)oxazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] This five-membered heterocyclic ring, containing nitrogen and oxygen atoms, serves as a versatile pharmacophore capable of engaging with various biological targets through diverse non-covalent interactions.[2] Among the myriad of substituted oxazoles, 2-(2-Chlorophenyl)oxazole emerges as a compound of significant interest, possessing a unique electronic and steric profile conferred by the ortho-chlorinated phenyl ring at the 2-position. This guide provides a comprehensive technical overview of this compound, delving into its synthesis, chemical characteristics, and potential applications in drug discovery and materials science.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is paramount for its application in research and development.

| Property | Value |

| CAS Number | 62881-98-5 |

| Molecular Formula | C₉H₆ClNO |

| Molecular Weight | 179.60 g/mol |

| Appearance | White to off-white crystalline solid (predicted) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol, dichloromethane) (predicted) |

Synthetic Strategies for this compound

Robinson-Gabriel Synthesis and Related Cyclodehydration Methods

The Robinson-Gabriel synthesis is a classic and robust method for the formation of oxazoles from 2-acylamino ketones.[3][4][5] This approach involves the cyclodehydration of an N-acyl-α-amino ketone.

Conceptual Workflow:

Caption: Robinson-Gabriel synthesis pathway.

Detailed Protocol (Hypothetical):

-

N-Acylation: To a solution of 2-aminoacetophenone hydrochloride in a suitable solvent (e.g., pyridine or dichloromethane with a base), add 2-chlorobenzoyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-(2-oxo-2-phenylethyl)-2-chlorobenzamide.

-

Cyclodehydration: Treat the crude intermediate with a strong dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride.[4] Heat the reaction mixture to facilitate cyclization.

-

Purification: After cooling, carefully pour the reaction mixture onto ice and neutralize with a base. The precipitated solid can be collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield this compound.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a powerful method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[6][7][8] While this route directly yields a 5-substituted product, it is a cornerstone of oxazole synthesis and can be adapted for 2-substituted analogs through different starting materials. For the direct synthesis of 2-substituted oxazoles, a modification starting from an acid chloride and an isocyanide can be envisioned.[9]

Conceptual Workflow for a 2-Substituted Oxazole:

Caption: Conceptual Van Leusen-type synthesis.

Detailed Protocol (Hypothetical, based on related syntheses):

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve tosylmethyl isocyanide in a dry aprotic solvent like THF or DME.

-

Deprotonation: Cool the solution to a low temperature (e.g., -78 °C) and add a strong base such as n-butyllithium or potassium tert-butoxide to deprotonate the TosMIC.

-

Addition of Aldehyde: Slowly add a solution of 2-chlorobenzaldehyde in the same dry solvent to the reaction mixture.

-

Cyclization and Elimination: Allow the reaction to warm to room temperature. The intermediate oxazoline will undergo elimination of the tosyl group to form the 5-(2-chlorophenyl)oxazole.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Bredereck Reaction

The Bredereck reaction involves the reaction of α-haloketones with amides to produce 2,4-disubstituted oxazoles.[10] This method is a straightforward and efficient way to construct the oxazole ring.

Conceptual Workflow:

Caption: Bredereck reaction pathway.

Chemical Reactivity and Functionalization